5-(3,4-dichlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Description
The compound is a derivative of thiazolidinone, a class with varied biological activities and significant chemical properties. It is synthesized primarily through Knoevenagel condensation and has been explored for its potential in various fields, excluding drug use and dosage information.
Synthesis Analysis
Thiazolidinones are typically synthesized via Knoevenagel condensation, involving the reaction of aldehydes with thiazolidinedione under basic conditions. This method is fundamental in producing various derivatives, including the subject compound, which undergoes specific substitutions to attain desired functionalities and structural features.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and NMR spectroscopy, revealing non-planar geometries and specific intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and reactivity (Khelloul et al., 2016). The dihedral angles between aromatic rings and the positioning of substituents significantly influence the compound's electronic properties and biological activity.
Scientific Research Applications
Crystal Structure and Computational Studies
One significant area of research involves the analysis of similar thiazolidin-4-one derivatives' crystal structures and computational studies. For instance, a study conducted by Khelloul et al. (2016) characterized a thiazolidin-4-one derivative using X-ray single crystal diffraction and NMR spectra. Theoretical investigations were performed to compare the X-ray structure with computational models, highlighting the non-planar structure and the molecule's intra- and intermolecular contacts, which are essential for understanding its interactions and reactivity in various contexts Khelloul et al., 2016.
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives has also explored their potential anticancer and antiangiogenic effects. Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and angiogenesis using mouse models. The study demonstrated significant reductions in tumor volume and cell number, alongside strong antiangiogenic effects, suggesting these derivatives as potential candidates for anticancer therapy Chandrappa et al., 2010.
Antimicrobial Activity
Another critical application area is the development of antimicrobial agents. B'Bhatt and Sharma (2017) synthesized novel compounds containing the 2-thioxothiazolidin-4-one derivative and evaluated their antibacterial and antifungal activities. Their findings indicated variable and modest activities against several bacterial and fungal strains, pointing to the potential use of these compounds in developing new antimicrobial treatments B'Bhatt and Sharma, 2017.
properties
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS2/c1-10-4-2-3-5-14(10)20-16(21)15(23-17(20)22)9-11-6-7-12(18)13(19)8-11/h2-9H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRABVXOJADMN-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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